molecular formula C9H15N2O7P B14715013 Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate CAS No. 13186-09-9

Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate

Cat. No.: B14715013
CAS No.: 13186-09-9
M. Wt: 294.20 g/mol
InChI Key: CCQKIEDIHQYKFF-UHFFFAOYSA-N
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Description

Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 2, 4, and 6, and a phosphate group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate typically involves the reaction of 2,4,6-trimethoxypyrimidine with a suitable phosphorylating agent. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phosphate group can be reduced to form phosphite derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate involves its interaction with specific molecular targets. The methoxy and phosphate groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxypyrimidine: Lacks the phosphate group, making it less reactive in certain chemical reactions.

    Dimethyl 2,4,6-tricarboxypyrimidin-5-yl phosphate: An oxidation product with different chemical properties.

    4,6-Dimethyl-2-pyrimidyl thiolates: Similar pyrimidine structure but with thiolate groups instead of methoxy groups.

Uniqueness

Dimethyl 2,4,6-trimethoxypyrimidin-5-yl phosphate is unique due to the combination of methoxy and phosphate groups on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

13186-09-9

Molecular Formula

C9H15N2O7P

Molecular Weight

294.20 g/mol

IUPAC Name

dimethyl (2,4,6-trimethoxypyrimidin-5-yl) phosphate

InChI

InChI=1S/C9H15N2O7P/c1-13-7-6(18-19(12,16-4)17-5)8(14-2)11-9(10-7)15-3/h1-5H3

InChI Key

CCQKIEDIHQYKFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)OC)OC)OP(=O)(OC)OC

Origin of Product

United States

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